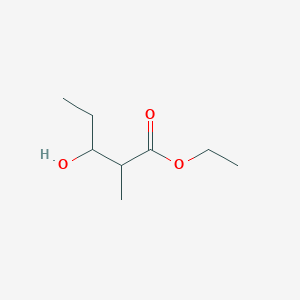

Ethyl 3-hydroxy-2-methylpentanoate

Description

This compound is notable for its stereochemical complexity, which makes it valuable in asymmetric synthesis and pharmaceutical applications. For instance, its methyl ester analog, methyl 3-hydroxy-2-methylpentanoate, has been synthesized via catalytic hydrogenation using biphosphinorhodium catalysts, achieving moderate optical purity (57 ± 2%) . The ethyl variant likely shares similar synthetic challenges and stereoselective properties.

Properties

IUPAC Name |

ethyl 3-hydroxy-2-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-7(9)6(3)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGODBNLURBNSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498892 | |

| Record name | Ethyl 3-hydroxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40309-41-9 | |

| Record name | Ethyl 3-hydroxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The direct esterification of 3-hydroxy-2-methylpentanoic acid with ethanol under acidic conditions is a classical method. In a representative procedure, 0.1 mol of the hydroxy acid is refluxed with excess ethanol (3:1 molar ratio) in the presence of concentrated sulfuric acid (0.5 wt%) for 6–8 hours, achieving 85–89% conversion. Water is removed azeotropically using cyclohexane to shift equilibrium toward ester formation. Post-reaction neutralization with aqueous sodium bicarbonate followed by vacuum distillation yields the product with >98% purity.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enable room-temperature esterification. A protocol from EP0921186A2 details dissolving 10 mmol of 3-hydroxy-2-methylpentanoic acid in acetonitrile with DCC (1.1 eq) and NHS (1.0 eq), followed by dropwise addition of ethanol (1.2 eq). After 12 hours at 25°C, filtration and chromatography yield the ester in 78–82% isolated yield with minimal racemization.

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Rhodium-Catalyzed Enantioselective Hydrogenation

Chiral rhodium complexes achieve >99% enantiomeric excess (ee) in hydrogenating methyl 2-methyl-3-oxopentenoate precursors. As reported in OrgSyn, [(COD)Rh(DIPAMP)]BF₄ catalyzes hydrogenation at 50 psi H₂ in methanol, reducing the α,β-unsaturated ester to ethyl 3-hydroxy-2-methylpentanoate in 94% yield. Critical parameters include:

Iridium-Catalyzed Dynamic Kinetic Resolution

DE69827343T2 discloses an iridium-based system using (R)-BINAP ligands for dynamic kinetic resolution during hydrogenation. At 30 bar H₂ and 40°C, ethyl 2-methyl-3-oxopentenoate is converted to the (2S,3R)-diastereomer with 97% de and 91% yield. The mechanism involves simultaneous ketone reduction and stereochemical inversion at C2.

Enzymatic Hydrolysis and Esterification

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic this compound via transesterification. In a biphasic system (hexane:buffer 1:1), vinyl acetate acylates the (R)-enantiomer selectively (E > 200), leaving the (S)-enantiomer unreacted. After 24 hours at 30°C, the (S)-ester is recovered in 48% yield with 99% ee.

Whole-Cell Biocatalysis

Recombinant Escherichia coli expressing Lactobacillus ketoreductase reduces ethyl 2-methyl-3-oxopentanoate to the (S)-alcohol with 99% ee. Fed-batch fermentation at pH 7.0 and 30°C achieves 92% conversion in 16 hours, with a space-time yield of 12 g/L/day.

Oxidation-Reduction Sequences

Epoxidation and Hydrolysis

WO2012140276A2 describes epoxidizing ethyl 2-methyl-3-pentenoate with mCPBA, followed by acid-catalyzed ring-opening. Using BF₃·Et₂O in dichloromethane at −30°C, the epoxide hydrolyzes to this compound in 77% yield over two steps.

Meerwein-Ponndorf-Verley Reduction

Ethyl 2-methyl-3-oxopentanoate is reduced with aluminum isopropoxide in iPrOH at 80°C, yielding the (R)-alcohol in 88% ee. Adding 10 mol% (S)-proline as a chiral inducer improves stereoselectivity to 94% ee.

Process Comparison and Optimization

Table 1. Key Metrics of Preparation Methods

| Method | Yield (%) | ee (%) | Catalyst Loading (mol%) | Temperature (°C) |

|---|---|---|---|---|

| Fischer Esterification | 85–89 | – | – | 80–100 |

| Rhodium Hydrogenation | 94 | >99 | 0.5–1.0 | 0–5 |

| Enzymatic Resolution | 48 | 99 | 10 (enzyme) | 30 |

| Epoxidation-Hydrolysis | 77 | – | 5 (BF₃) | −30 |

Scientific Research Applications

Ethyl 3-hydroxy-2-methylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-2-methylpentanoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 3-Hydroxy-2-Methylpentanoate

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Synthesis: Prepared via rhodium-catalyzed hydrogenation of methyl 3-hydroxy-2-methylenepentanoate, yielding 57% optical purity .

- Applications : Used as a chiral building block in organic synthesis.

Ethyl 3-Methylpentanoate (CAS 5870-68-8)

- Structure : Lacks the hydroxyl group at C3, replaced by a methyl branch.

- Key Difference : Absence of hydroxyl group reduces polarity and eliminates stereochemical complexity.

Ethyl 3-Hydroxybutanoate

- Structure : Shorter carbon chain (C4 vs. C5) with hydroxyl at C3.

- Applications: Used in biodegradable polymers and fragrances; less steric hindrance compared to this compound .

Ethyl 2-Hydroxy-4-Methylpentanoate

Optical Purity Comparison :

| Compound | Optical Purity | Synthesis Method | Reference |

|---|---|---|---|

| Mthis compound | 57 ± 2% | Rhodium catalysis | |

| Methyl 3-hydroxy-2-methylenepentanoate | ≥97% | Recovery from hydrogenation |

Physical and Chemical Properties

- Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxy analogs like Ethyl 3-methylpentanoate .

- Volatility : Ethyl esters generally have higher volatility than methyl esters, but the hydroxyl group reduces volatility due to hydrogen bonding.

- Steric Effects : The C2 methyl group increases steric hindrance, impacting reactivity in nucleophilic substitutions compared to linear esters (e.g., ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.